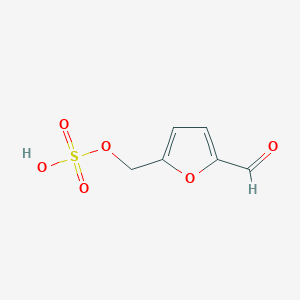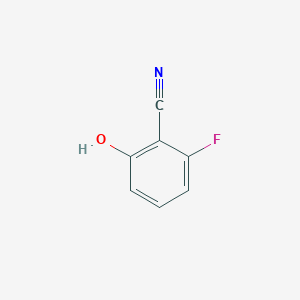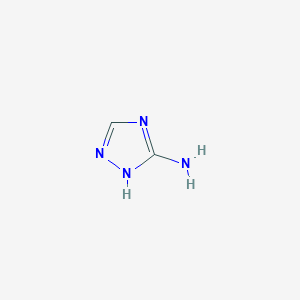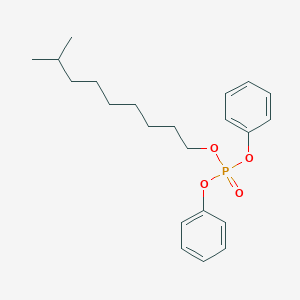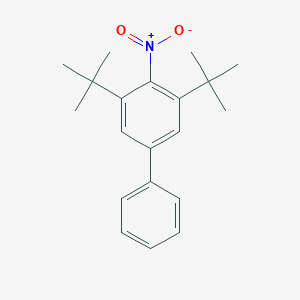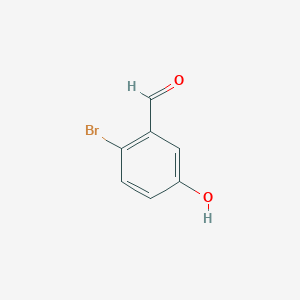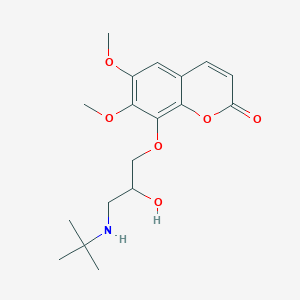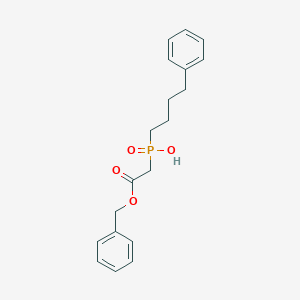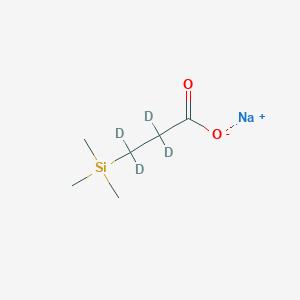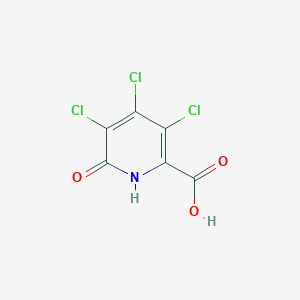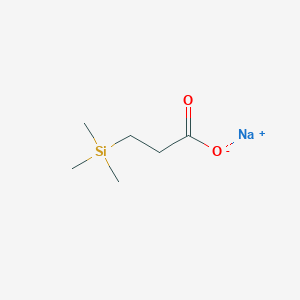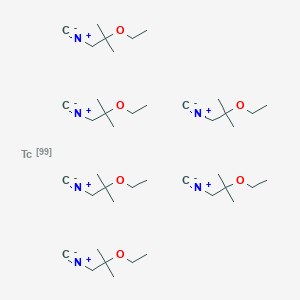
Hexakis(ethoxyisobutylisonitrile)technetium(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(ethoxyisobutylisonitrile)technetium(I) is a radioactive compound that has gained significant attention in the field of nuclear medicine. It is a radiopharmaceutical that is used in diagnostic imaging procedures to detect and monitor various medical conditions. The compound is also known as Tc-99m-Hynic and is synthesized using a complex method that involves various chemical reactions.
Wirkmechanismus
The mechanism of action of Hexakis(ethoxyisobutylisonitrile)technetium(I) is based on the principle of selective accumulation in target tissues. The compound is taken up by cells in the body that have a high metabolic rate, such as cancer cells, and accumulates in these tissues. The radioactive decay of the compound emits gamma rays that are detected by a gamma camera, which creates an image of the target tissue. The compound has a short half-life of 6 hours, which limits the exposure of the patient to radiation.
Biochemische Und Physiologische Effekte
Hexakis(ethoxyisobutylisonitrile)technetium(I) has been shown to have minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the body through the urinary system and does not accumulate in the body. The radiation exposure from the compound is also minimal and well within safe limits.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Hexakis(ethoxyisobutylisonitrile)technetium(I) in lab experiments include its high specificity and sensitivity for detecting target tissues. The compound is also easy to prepare and has a short half-life, which allows for quick imaging studies. The limitations of the compound include its high cost and the need for specialized equipment to perform imaging studies.
Zukünftige Richtungen
The future directions for the use of Hexakis(ethoxyisobutylisonitrile)technetium(I) in medical research include the development of new imaging agents that are more specific and sensitive for detecting target tissues. The use of the compound in combination with other imaging agents and drugs is also an area of research interest. The development of new imaging techniques that can provide higher resolution and more detailed images is also an area of focus.
Conclusion:
In conclusion, Hexakis(ethoxyisobutylisonitrile)technetium(I) is a radiopharmaceutical that has significant applications in diagnostic imaging and medical research. The compound is synthesized using a complex method and has minimal biochemical and physiological effects on the body. The compound has advantages and limitations for lab experiments, and future directions for its use include the development of new imaging agents and techniques. The use of Hexakis(ethoxyisobutylisonitrile)technetium(I) in medical research has the potential to lead to the development of new diagnostic and therapeutic strategies for various medical conditions.
Synthesemethoden
The synthesis of Hexakis(ethoxyisobutylisonitrile)technetium(I) involves the reaction of pertechnetate with a precursor molecule containing a hydrazine group. The reaction results in the formation of a hydrazine complex, which is then reacted with HYNIC (6-hydrazinonicotinic acid) to form the final product. The compound is then purified using high-performance liquid chromatography (HPLC) to remove any impurities. The synthesis process is complex and requires a high level of expertise to ensure the final product is of high purity and quality.
Wissenschaftliche Forschungsanwendungen
Hexakis(ethoxyisobutylisonitrile)technetium(I) is widely used in diagnostic imaging procedures such as single-photon emission computed tomography (SPECT). It is used to detect and monitor various medical conditions such as cancer, cardiovascular disease, and neurological disorders. The compound is also used in research studies to investigate the mechanism of action of various drugs and to study the physiological effects of certain medical conditions.
Eigenschaften
CAS-Nummer |
157409-47-7 |
|---|---|
Produktname |
Hexakis(ethoxyisobutylisonitrile)technetium(I) |
Molekularformel |
C42H78N6O6Tc |
Molekulargewicht |
862 g/mol |
IUPAC-Name |
2-ethoxy-1-isocyano-2-methylpropane;technetium-99 |
InChI |
InChI=1S/6C7H13NO.Tc/c6*1-5-9-7(2,3)6-8-4;/h6*5-6H2,1-3H3;/i;;;;;;1+1 |
InChI-Schlüssel |
GMUYKWXHRFCGHU-KTTJZPQESA-N |
Isomerische SMILES |
CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[99Tc] |
SMILES |
CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[Tc] |
Kanonische SMILES |
CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[Tc] |
Synonyme |
hexakis(ethoxyisobutylisonitrile)technetium(I) Tc(2-ethoxy-2-methyl-1-isocyanopropane)6 Tc-99m EIBI technetium Tc 99m ethoxyisobutylisonitrile technetium(2-ethoxy-2-methyl-1-isocyanopropane)6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



